molecular formula C19H22N2O3 B6904918 N-(2,2-dimethyloxan-4-yl)-4-pyridin-3-yloxybenzamide

N-(2,2-dimethyloxan-4-yl)-4-pyridin-3-yloxybenzamide

Cat. No.: B6904918
M. Wt: 326.4 g/mol
InChI Key: VJIQHKRNTOXTKP-UHFFFAOYSA-N
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Description

N-(2,2-dimethyloxan-4-yl)-4-pyridin-3-yloxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a pyridin-3-yloxy substituent and a 2,2-dimethyloxan-4-yl group. Its unique structure allows it to interact with different biological targets, making it a valuable molecule for medicinal chemistry and other scientific applications.

Properties

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-4-pyridin-3-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-19(2)12-15(9-11-23-19)21-18(22)14-5-7-16(8-6-14)24-17-4-3-10-20-13-17/h3-8,10,13,15H,9,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIQHKRNTOXTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CC=C(C=C2)OC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyloxan-4-yl)-4-pyridin-3-yloxybenzamide typically involves multiple steps. One common route starts with the preparation of 2,2-dimethyloxane-4-carbaldehyde, which reacts with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then subjected to further reactions, including alkylation with isopropylmagnesium bromide and subsequent transformations to introduce the pyridin-3-yloxy and benzamide groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyloxan-4-yl)-4-pyridin-3-yloxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

N-(2,2-dimethyloxan-4-yl)-4-pyridin-3-yloxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyloxan-4-yl)-4-pyridin-3-yloxybenzamide involves its interaction with specific molecular targets. The pyridin-3-yloxy group can form hydrogen bonds or hydrophobic interactions with enzymes or receptors, modulating their activity. The benzamide core may also contribute to binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dimethyloxan-4-yl)-4-pyridin-3-yloxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with a variety of biological targets makes it a versatile molecule for research and potential therapeutic applications.

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